4-Chloro-2-fluoro-3-methylbenzaldehyde
Overview
Description
4-Chloro-2-fluoro-3-methylbenzaldehyde is a chemical compound with the CAS Number: 1783769-70-9 . It has a molecular weight of 172.59 . The IUPAC name for this compound is 4-chloro-3-fluoro-2-methylbenzaldehyde . It is stored at a temperature of 2-8°C .
Molecular Structure Analysis
The InChI code for 4-Chloro-2-fluoro-3-methylbenzaldehyde is 1S/C8H6ClFO/c1-5-6(4-11)2-3-7(9)8(5)10/h2-4H,1H3 . The InChI key is YGSASDPCRZXUEJ-UHFFFAOYSA-N .Scientific Research Applications
- Aldosterone Synthase Inhibitors : Researchers have synthesized potent and selective inhibitors of aldosterone synthase (CYP11B2) using a Wittig reaction with heterocyclic aldehydes, including 4-Chloro-2-fluoro-3-methylbenzaldehyde . These inhibitors play a crucial role in managing conditions related to aldosterone regulation, such as hypertension and heart failure.
- Benzylic Position Reactions : The benzylic position of aromatic compounds is highly reactive. 4-Chloro-2-fluoro-3-methylbenzaldehyde can undergo various transformations, including free radical bromination, nucleophilic substitution, and oxidation . These reactions are essential for creating new molecules and functionalizing aromatic rings.
- Toxicity Assessment : Researchers have investigated the toxicity of 4-Chloro-2-fluoro-3-methylbenzaldehyde using Tetrahymena pyriformis. By developing a QSAR model, they established a relationship between the compound’s structure and its toxicity . Such studies aid in predicting the safety of chemicals in environmental and biological contexts.
- Custom Synthesis : 4-Chloro-2-fluoro-3-methylbenzaldehyde serves as a valuable intermediate in organic synthesis. It can be used to create more complex molecules or as a building block for designing novel compounds . Chemists often rely on such versatile intermediates for diverse synthetic pathways.
Medicinal Chemistry and Drug Development
Organic Synthesis
Quantitative Structure-Activity Relationship (QSAR) Studies
Chemical Intermediates and Building Blocks
Safety and Hazards
properties
IUPAC Name |
4-chloro-2-fluoro-3-methylbenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO/c1-5-7(9)3-2-6(4-11)8(5)10/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZQBTWYYTIAJEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)C=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201283889 | |
Record name | 4-Chloro-2-fluoro-3-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201283889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-fluoro-3-methylbenzaldehyde | |
CAS RN |
1351668-29-5 | |
Record name | 4-Chloro-2-fluoro-3-methylbenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1351668-29-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2-fluoro-3-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201283889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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